molecular formula C19H24F3N3O4S B2780985 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 2415586-40-0

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2780985
CAS No.: 2415586-40-0
M. Wt: 447.47
InChI Key: JQDGOFSZHLISMQ-UHFFFAOYSA-N
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Description

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiomorpholine ring, an oxane ring, and a trifluoromethoxy-substituted phenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiomorpholine Ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent under controlled conditions.

    Oxane Ring Formation: The oxane ring can be synthesized via cyclization reactions involving appropriate diols or epoxides.

    Coupling Reactions: The thiomorpholine and oxane rings are then coupled with a trifluoromethoxy-substituted phenyl group using coupling agents like EDCI or DCC in the presence of a base.

    Final Oxamide Formation: The final step involves the formation of the oxamide linkage through the reaction of the intermediate with an appropriate amine or amide under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxamide linkage can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide involves its interaction with specific molecular targets. The thiomorpholine ring can interact with sulfur-containing enzymes, while the trifluoromethoxy group can enhance binding affinity to hydrophobic pockets in proteins. The oxamide linkage provides stability and rigidity to the molecule, allowing it to effectively inhibit or modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Morpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

    N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(methoxy)phenyl]oxamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-N’-[4-(trifluoromethoxy)phenyl]oxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more hydrophobic and potentially more bioactive compared to its analogs.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O4S/c20-19(21,22)29-15-3-1-14(2-4-15)24-17(27)16(26)23-13-18(5-9-28-10-6-18)25-7-11-30-12-8-25/h1-4H,5-13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDGOFSZHLISMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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